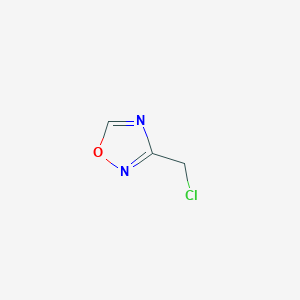![molecular formula C8H9ClN4 B1349416 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 350500-99-1](/img/structure/B1349416.png)
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9ClN4. It has an average mass of 196.637 Da and a monoisotopic mass of 196.051575 Da1.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, can be achieved through various methods. One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method provides the desired products with moderate to good yields and presents several advantages, including room temperature conditions, short reaction time, and operational simplicity2.Molecular Structure Analysis
The molecular structure of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound. This core is substituted at the 5-position with a chlorine atom and at the 4 and 6 positions with methyl groups1.Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are not explicitly mentioned in the retrieved papers. However, it’s known that pyrazolo[3,4-b]pyridines can undergo various reactions due to the presence of reactive sites such as the pyrazole nitrogen and the pyridine nitrogen2.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine include a density of 1.5±0.1 g/cm3, a boiling point that is not readily available, a molar refractivity of 53.5±0.3 cm3, and a polar surface area of 68 Å21.Scientific Research Applications
Catalytic Applications and Synthesis Methods
- Domino Reactions : A study by Gunasekaran, Prasanna, and Perumal (2014) showcased the use of similar compounds in domino reactions to synthesize highly functionalized pyrazolo[3,4-b]pyridines. These reactions, catalyzed by green catalysts like L-proline, demonstrated the formation of complex structures involving the creation of multiple bonds in a one-pot operation, highlighting the compound's role in facilitating efficient synthetic pathways (Gunasekaran, Prasanna, & Perumal, 2014).
Heterocyclic System Derivatives
- Polyheterocyclic Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) described the use of a related compound as a precursor for developing new polyheterocyclic ring systems. This research highlighted the compound's utility in constructing complex molecular architectures, which could be promising for developing new therapeutic agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer Activity
- Novel Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives from a related compound. These derivatives were screened for anticancer activity against several cancer cell lines, demonstrating the compound's potential as a scaffold for developing potent anticancer agents (Chavva et al., 2013).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Evaluation : The synthesis and evaluation of pyrazolopyridine derivatives for their antimicrobial and antioxidant properties have been explored, indicating the compound's potential in creating new antimicrobial and antioxidant agents. This area of research underscores the compound's applicability in addressing various health-related issues (Gouda, 2012).
Safety And Hazards
Future Directions
The future directions in the research of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and related compounds could involve the development of new synthetic methods, further exploration of their biological activities, and their potential applications in pharmaceuticals and agrochemicals3.
properties
IUPAC Name |
5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZXUHBQUULLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956490 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
350500-99-1 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)





![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)

